2-methylpent-3-yn-2-amine hydrochloride
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Overview
Description
2-methylpent-3-yn-2-amine hydrochloride is an organic compound with the molecular formula C6H11N·HCl. It is a derivative of amine, characterized by the presence of a triple bond between the third and fourth carbon atoms in its pentane chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpent-3-yn-2-amine hydrochloride typically involves the following steps:
Alkylation of Acetylene: The process begins with the alkylation of acetylene to form 2-methyl-3-pentyn-2-ol.
Amination: The hydroxyl group of 2-methyl-3-pentyn-2-ol is then converted to an amine group through a series of reactions, often involving the use of ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-methylpent-3-yn-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methylpent-3-yn-2-one, while reduction could produce 2-methylpent-3-ene-2-amine.
Scientific Research Applications
2-methylpent-3-yn-2-amine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving amine compounds.
Industrial Applications: It serves as a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylpent-3-yn-2-amine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in reactions that form new bonds with electrophilic centers. The triple bond in its structure also allows for unique reactivity, enabling the formation of diverse chemical products.
Comparison with Similar Compounds
Similar Compounds
2-methylpent-3-yn-2-ol: A precursor in the synthesis of 2-methylpent-3-yn-2-amine hydrochloride.
2-methylpent-3-ene-2-amine: A reduced form of the compound.
2-methylpent-3-yn-2-one: An oxidized derivative.
Uniqueness
This compound is unique due to its combination of an amine group and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
CAS No. |
5933-08-4 |
---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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